molecular formula C15H24O B6287761 1-(4-Pentylphenyl)-1-butanol CAS No. 158526-80-8

1-(4-Pentylphenyl)-1-butanol

Cat. No.: B6287761
CAS No.: 158526-80-8
M. Wt: 220.35 g/mol
InChI Key: ZLJRSENZBXBDLZ-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)-1-butanol is a secondary alcohol featuring a pentyl-substituted phenyl group at the 1-position of a butanol chain. However, direct studies on this compound are sparse in the provided evidence. Its properties and behavior can be inferred from structurally related phenyl-substituted alcohols, such as 1-(4-methylphenyl)-1-propanol (), 1-(2-methylphenyl)-1-butanol (), and 1-(4-methoxyphenyl)-1-butanol ().

Properties

IUPAC Name

1-(4-pentylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12,15-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJRSENZBXBDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(CCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(4-Pentylphenyl)-1-butanol, highlighting key differences in substituents, physical properties, and biological activity:

Compound Structure Substituent Effects Key Findings
This compound Phenyl with pentyl (C₅H₁₁) at para position Long alkyl chain increases hydrophobicity; potential for enhanced membrane permeability Limited direct data; inferred stability from aromatic-aliphatic hybrid systems
1-(4-Methylphenyl)-1-propanol () Phenyl with methyl (CH₃) at para position Shorter chain reduces lipophilicity; methyl group may sterically hinder reactivity Used in industrial applications; no carcinogenicity reported
1-(2-Methylphenyl)-1-butanol () Phenyl with methyl (CH₃) at ortho position Ortho substitution introduces steric hindrance, altering metabolic pathways CAS 5407-62-5; no toxicity data available in evidence
1-(4-Methoxyphenyl)-1-butanol () Phenyl with methoxy (OCH₃) at para position Methoxy group enhances electron density, altering solubility and reactivity Used in polymer synthesis; higher polarity compared to alkyl-substituted analogs
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (Evidences 3,4,7,8) Pyridyl with nitrosamino group Nitrosamine moiety confers carcinogenicity; stereochemistry affects tumorigenicity (R)-NNAL is more carcinogenic than (S)-NNAL; half-life ~26–45 days in humans

Key Observations :

Substituent Position and Chain Length: Para-substituted analogs (e.g., 1-(4-methylphenyl)-1-propanol) generally exhibit higher thermal stability and lower reactivity compared to ortho-substituted derivatives due to reduced steric effects . Longer alkyl chains (e.g., pentyl in this compound) enhance hydrophobicity, which may improve solubility in nonpolar solvents but reduce metabolic clearance rates .

Stereochemical differences in NNAL enantiomers lead to divergent metabolic fates: (S)-NNAL is retained longer in tissues, suggesting receptor-mediated sequestration .

Physicochemical Properties: Methoxy groups (e.g., 1-(4-methoxyphenyl)-1-butanol) increase polarity and hydrogen-bonding capacity, affecting adsorption behaviors in chromatographic systems . Pyrolytic studies on 1-butanol derivatives indicate that aromaticity and micropore volume in adsorbents critically influence adsorption efficiency .

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